1-(2-Bromoethoxy)-4-methanesulfonylbenzene
Description
1-(2-Bromoethoxy)-4-methanesulfonylbenzene (CAS: 130840-21-0; MFCD12066164) is an aryl ether derivative featuring a bromoethoxy (–O–CH₂CH₂–Br) group and a methanesulfonyl (–SO₂–CH₃) substituent at the para positions of the benzene ring. Its molecular formula is C₉H₁₁BrO₃S (molecular weight: 275.15 g/mol). The bromoethoxy group acts as a reactive site for nucleophilic substitution, while the electron-withdrawing sulfonyl group enhances stability and directs further chemical modifications .
This compound is primarily utilized as an intermediate in pharmaceutical synthesis. For example, bromoethoxy derivatives are key precursors in the production of muscarinic antagonists like umeclidinium bromide, where the bromine atom facilitates alkylation reactions . Evidence also suggests that structurally similar bromoethoxy-aryl compounds exhibit bioactivity, such as 100% larval mortality in pesticidal applications .
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELQWDGGOAIBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261232 | |
| Record name | 1-(2-Bromoethoxy)-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130840-21-0 | |
| Record name | 1-(2-Bromoethoxy)-4-(methylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130840-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethoxy)-4-(methylsulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-4-methanesulfonylbenzene typically involves the reaction of 4-(methylsulfonyl)phenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-4-(methylsulfonyl)Benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Sulfone derivatives are formed.
Reduction: Sulfide derivatives are produced.
Scientific Research Applications
1-(2-Bromoethoxy)-4-(methylsulfonyl)Benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-methanesulfonylbenzene involves its interaction with specific molecular targets. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methylsulfonyl group can modulate the compound’s reactivity and stability, influencing its biological activity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Reactivity :
- The methanesulfonyl group in 1-(2-Bromoethoxy)-4-methanesulfonylbenzene increases electrophilicity compared to the methyl group in 1-(2-Bromoethoxy)-4-methylbenzene, making it more reactive toward nucleophiles .
- Compounds like 1-Bromo-4-(methylsulfonyl)benzene lack the ethoxy spacer, reducing their versatility in stepwise syntheses .
Physical Properties :
- The sulfonyl group raises melting points compared to methyl or benzyloxy derivatives. For instance, 1-(2-Bromoethoxy)-4-methylbenzene is liquid at room temperature (melting point: 37–38°C), while sulfonyl analogs are typically crystalline solids .
Research Findings
- Synthetic Efficiency : A 2017 study demonstrated that bromoethoxy-aryl derivatives synthesized using anhydrous K₂CO₃ achieved yields >70% under mild conditions, highlighting operational simplicity .
- Pharmaceutical Relevance : Patent data reveal that bromoethoxy intermediates are critical in synthesizing umeclidinium bromide, where solvent choice (e.g., THF or water) optimizes reaction kinetics .
- Toxicity Profile : Safety data for analogs like 1-(2-Bromoethoxy)-4-methylbenzene classify them as irritants, necessitating precautions such as glovebox use .
Biological Activity
1-(2-Bromoethoxy)-4-methanesulfonylbenzene is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12BrO3S
- Molecular Weight : 299.17 g/mol
- CAS Number : 130840-21-0
The compound features a bromine atom, an ethoxy group, and a methanesulfonyl group attached to a benzene ring, which may influence its reactivity and biological interactions.
1-(2-Bromoethoxy)-4-methanesulfonylbenzene's biological activity is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The methanesulfonyl group can act as a sulfonamide moiety, potentially inhibiting enzymes involved in metabolic pathways.
- Cellular Uptake : The ethoxy group may enhance lipophilicity, facilitating the compound's absorption into cells.
- Reactive Intermediates : The bromine atom can form reactive intermediates that may interact with cellular macromolecules, leading to altered cellular functions.
Anticancer Properties
Research has indicated that 1-(2-Bromoethoxy)-4-methanesulfonylbenzene exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests potential applications in cancer therapy.
Antimicrobial Activity
The compound has also shown antimicrobial properties against several bacterial strains. In vitro assays revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This indicates its potential as an antimicrobial agent.
Study 1: Anticancer Activity
A recent study investigated the effects of 1-(2-Bromoethoxy)-4-methanesulfonylbenzene on breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound and assessed cell viability using an MTT assay.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 45 |
The results indicated a dose-dependent decrease in cell viability, supporting the compound's potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of the compound was evaluated against clinical isolates of bacteria. The following table summarizes the findings:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
The results indicate significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
